molecular formula C16H13ClN2O3 B5542980 1-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline

1-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B5542980
M. Wt: 316.74 g/mol
InChI Key: VRUKRPGVZMRSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that has been synthesized for various scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

Hydrogen Bonding in Crystal Structures

Research has shown that hydrogen-bonded compounds involving quinoline derivatives, such as 1-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline, play a significant role in establishing crystal structures. Studies on compounds formed with chloro- and nitro-substituted benzoic acids have provided insights into the importance of pKa in determining crystal structures, highlighting the short hydrogen bonds between carboxy/carboxylate oxygen atoms and nitrogen atoms of the base molecules (Ishida, 2021).

Chemical Sensing

Pyridine-ring containing twisttetraazaacenes have been developed for highly selective and sensitive detection of nitro compounds, such as picric acid, demonstrating the potential of quinoline derivatives in chemical sensing applications. These compounds exhibit significant fluorescence quenching efficiency and a low detection limit, pointing to their utility in sensing technologies (Yu et al., 2017).

Synthesis and Reactivity

The reactivity and synthesis of quinoline derivatives have been extensively studied, with findings on the synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines through nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines. These studies open pathways for the development of new compounds with potential biological or chemical applications (Khodair et al., 1999).

Corrosion Inhibition

Research into 8-hydroxyquinoline derivatives has shown their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. These studies not only offer insights into the synthesis and characterization of these compounds but also demonstrate their potential in industrial applications for protecting metal surfaces against corrosion (Rbaa et al., 2019).

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-13-8-7-12(10-15(13)19(21)22)16(20)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUKRPGVZMRSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644447
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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